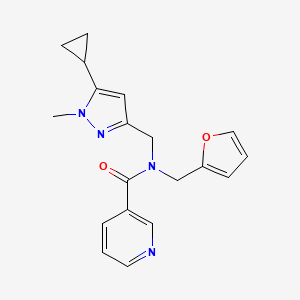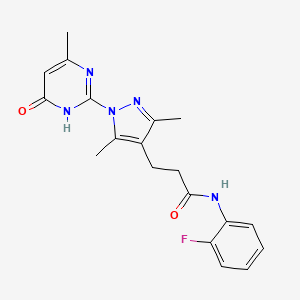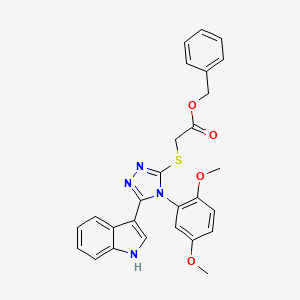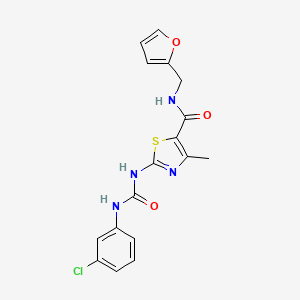![molecular formula C20H22Cl2N6O3 B2686780 7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1363975-18-1](/img/structure/B2686780.png)
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of SB 216763 involves several steps, including the introduction of the dichlorophenylmethyl group, the piperazine moiety, and the tetrahydro-1H-purine-2,6-dione scaffold. Researchers have employed diverse synthetic strategies to access this compound, aiming for high yield and purity. Detailed synthetic routes and optimization studies are documented in the literature .
Molecular Structure Analysis
SB 216763 exhibits an intriguing molecular structure. Its core consists of a tetrahydro-1H-purine-2,6-dione ring, flanked by a dichlorophenylmethyl group and a propanoylpiperazine side chain. The precise arrangement of atoms and functional groups within this structure influences its biological activity. Computational studies and X-ray crystallography have provided insights into its 3D conformation and intermolecular interactions .
Chemical Reactions Analysis
SB 216763 may participate in various chemical reactions, including hydrolysis, oxidation, and conjugation. Investigating its reactivity under different conditions is crucial for understanding its stability, metabolism, and potential drug interactions. Researchers have explored its behavior in simulated physiological environments and elucidated its transformation pathways .
Physical And Chemical Properties Analysis
- Physical Properties : SB 216763 appears as a crystalline solid, typically colorless. Its melting point lies within the range of 121–123°C .
- Chemical Properties : The compound’s solubility, stability, and pH-dependent behavior are essential considerations for drug formulation. Researchers have investigated its dissolution kinetics, solubility profiles, and compatibility with common excipients .
作用機序
The pharmacological mechanism of SB 216763 centers around its interaction with specific cellular targets. Notably, it acts as a potent inhibitor of glycogen synthase kinase-3 (GSK-3). By modulating GSK-3 activity, SB 216763 influences critical signaling pathways, such as Wnt/β-catenin and insulin signaling. This inhibition has implications for cell proliferation, differentiation, and apoptosis. Further mechanistic studies are ongoing to unravel its precise mode of action .
Safety and Hazards
While SB 216763 shows promise as a therapeutic agent, safety assessments are critical. Toxicological studies have evaluated its acute and chronic effects, potential mutagenicity, and organ-specific toxicity. Researchers have also explored its metabolic fate and potential adverse reactions. As with any novel compound, rigorous safety profiling is essential before clinical trials .
将来の方向性
The future of SB 216763 lies in its translational potential. Researchers should explore its efficacy in disease models, optimize its pharmacokinetic properties, and investigate its tissue distribution. Additionally, structure-activity relationship studies can guide the design of analogs with improved properties. Collaborations between medicinal chemists, pharmacologists, and clinicians will drive its development toward therapeutic applications .
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
特性
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N6O3/c1-3-15(29)26-6-8-27(9-7-26)19-23-17-16(18(30)24-20(31)25(17)2)28(19)11-12-4-5-13(21)10-14(12)22/h4-5,10H,3,6-9,11H2,1-2H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWIZGOBLLLNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2686703.png)

![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2686709.png)
![4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2686710.png)


![4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2686715.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2686720.png)